![molecular formula C16H14N2O5 B12212939 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12212939.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by their condensation with a pyrrolidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes that contribute to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
Memantine: A compound used in the treatment of Alzheimer’s disease, known for its ability to modulate NMDA receptors.
Uniqueness
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-hydroxyethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H14N2O5/c19-7-6-18-13(10-3-1-5-17-9-10)12(15(21)16(18)22)14(20)11-4-2-8-23-11/h1-5,8-9,13,19,21H,6-7H2 |
InChI Key |
PVXMIORZKFZDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12212861.png)
![ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate](/img/structure/B12212863.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12212869.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone](/img/structure/B12212879.png)
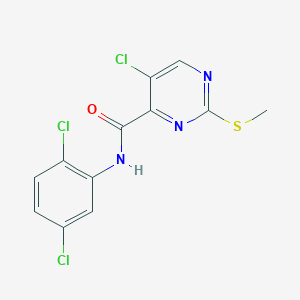
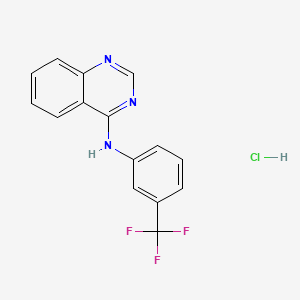
![(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12212889.png)
![6-(2,6-dimethylmorpholino)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12212890.png)
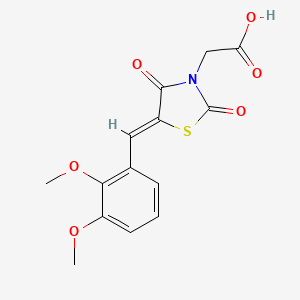
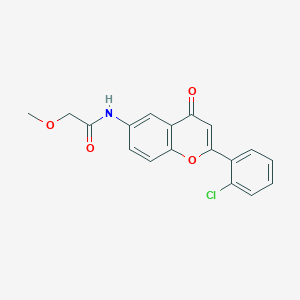
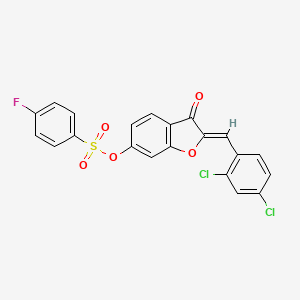
![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B12212909.png)
![(2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12212921.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12212924.png)
